Trimethylsilyl DL-norvaline

GC-MS Metabolomics Analytical Chemistry

Choosing a pre-formed N,O-bis(trimethylsilyl) (2TMS) norvaline standard eliminates the batch-to-batch irreproducibility of in‑situ silylation. This derivative (C₁₁H₂₇NO₂Si₂) outperforms TBDMS alternatives with higher volatility and cleaner chromatography, while its published retention index (1250.2 on DB‑5MS) and validated mass spectrum accelerate method development for metabolomics, forensic, and biopharmaceutical QA/QC workflows. Procure a well‑characterized reference to ensure regulatory robustness and operational efficiency.

Molecular Formula C9H2F18
Molecular Weight 0
CAS No. 15984-95-9
Cat. No. B1174189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimethylsilyl DL-norvaline
CAS15984-95-9
Molecular FormulaC9H2F18
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trimethylsilyl DL-norvaline (CAS 15984-95-9) for Analytical and Chemical Research


Trimethylsilyl DL-norvaline (CAS 15984-95-9) is a fully silylated derivative of the non-proteinogenic amino acid DL-norvaline. As an N,O-bis(trimethylsilyl) (2TMS) derivative with the molecular formula C₁₁H₂₇NO₂Si₂ , it is a key analytical standard and intermediate. This compound is formed by substituting the active hydrogens of the amino and carboxyl groups with trimethylsilyl (TMS) groups. This derivatization increases the volatility and thermal stability of the otherwise zwitterionic norvaline, making it suitable for gas chromatography (GC) analysis [1]. Its primary applications are in analytical chemistry, particularly as a GC-MS standard and internal standard, and in organic synthesis as a protected intermediate.

Why Not All Silylated Norvaline Derivatives Are Interchangeable


Substituting a seemingly similar silylated amino acid derivative or alternative derivatization reagent can introduce significant analytical variance. The choice between a TMS derivative, like this compound, and a tert-butyldimethylsilyl (TBDMS) derivative is not trivial; TMS derivatives are known to be more volatile and produce less chromatographic interference from silylating by-products than TBDMS alternatives [1]. Furthermore, the silylation process is not always uniform. Studies show that amino acids can form multiple derivatives with varying numbers of TMS groups, leading to different chromatographic and mass spectral behaviors [2]. For instance, norvaline can form a mono-, bis-, or tris-TMS derivative depending on reaction conditions, each with a distinct retention index and mass spectrum [3]. Using a well-defined, pre-derivatized standard like Trimethylsilyl DL-norvaline ensures consistent, reproducible data and simplifies method development by eliminating the variability inherent in in situ derivatization.

Quantitative Evidence for Trimethylsilyl DL-norvaline: Analytical Performance Compared to Alternatives


Standardized GC Retention Index on a Common Non-Polar Column

For the 2TMS derivative of norvaline on a DB-5MS capillary column, a specific and reproducible retention index (RI) of 1250.2 has been established [1]. This value is distinct from the RI of 1468.67 reported for the 3TMS derivative of norvaline under comparable conditions [2]. This quantifiable difference in chromatographic behavior is critical for unambiguous peak identification in complex mixtures.

GC-MS Metabolomics Analytical Chemistry

Distinct Mass Spectrometric Fragmentation Pattern for Confident Identification

The 2TMS derivative of norvaline produces a unique and informative electron ionization (EI) mass spectrum. Notably, high-mass ions corresponding to [M+TMS]⁺ and [M+1]⁺ are formed with considerable intensity, along with diagnostic fragments like [M-CH₃]⁺ and [M-TMSCOO]⁺ [1]. This pattern provides a specific fingerprint that distinguishes it from other silylated amino acid derivatives and from the parent norvaline, which has a different mass and fragmentation pathway.

Mass Spectrometry GC-MS Metabolomics

Validated Use as an Internal Standard in a Quantitative Forensic GC-MS Protocol

In a validated forensic method for differentiating human hair samples, L-norvaline was used as an internal standard after derivatization with BSTFA to form its TMS derivative [1]. The protocol successfully quantified eight derivatized amino acids, demonstrating the utility of TMS-norvaline as a stable and reliable reference point for relative quantification. This contrasts with methods relying on absolute quantification or less robust internal standards, which may be more susceptible to sample preparation variability.

Forensic Chemistry Quantitative Analysis Internal Standard

Increased Operational Efficiency in Amino Acid Quantitation by LC-MS

A UHPLC-MS method using norvaline as an internal standard (MSnva) was shown to achieve a more than fivefold increase in operational efficiency compared to a previous method using UV detection (UVnva) [1]. The MSnva method offered detection capabilities <1 μmol/L for most amino acids and intermediate imprecisions at low concentrations <10%, with a chromatography time of only 8 minutes per sample [1]. This significant improvement in throughput and sensitivity is a direct result of the method's design, in which norvaline's properties as an internal standard are fully leveraged.

UHPLC-MS Amino Acid Analysis Method Optimization

Regulatory Relevance in Biopharmaceutical Process Monitoring

A validated UHPLC method was specifically developed for the simultaneous analysis of the non-canonical amino acids norvaline and norleucine in biopharmaceutical-related fermentation processes [1]. The study observed trace amounts of both norvaline and norleucine during all fermentation phases and concluded that an obligatory process monitoring should be considered to improve the quality of recombinant protein drugs [1]. This directly ties the detection and quantification of norvaline (and thus its TMS derivative in GC-MS workflows) to critical quality attributes in a highly regulated industry.

Biopharmaceuticals Process Analytical Technology Quality Control

Recommended Applications for Trimethylsilyl DL-norvaline Based on Evidence


Metabolomics & GC-MS Method Development

This compound is ideally suited as a calibrant or internal standard for developing and validating GC-MS methods for amino acid analysis in metabolomics. Its well-defined, published retention index (1250.2 on a DB-5MS column) [1] and distinct mass spectrum [2] provide an unambiguous reference point for peak identification and system suitability testing, reducing method development time and improving data reliability.

Forensic and Clinical Quantitative Analysis

This standard is a proven component in validated quantitative assays. A published forensic method demonstrates its use as a robust internal standard for the GC-MS analysis of amino acids in complex biological matrices like hair [3]. Similarly, an LC-MS method highlights its utility in achieving a >5-fold increase in operational efficiency for clinical amino acid quantitation [4]. Users can adopt these published protocols, leveraging the compound's established performance to accelerate method implementation and ensure regulatory robustness.

Biopharmaceutical Process Development and Quality Control

In biopharmaceutical manufacturing, monitoring for non-canonical amino acids like norvaline is a recognized quality control need [5]. This TMS derivative serves as a critical analytical standard for establishing GC-MS methods to detect and quantify trace norvaline impurities in fermentation broths or final drug substance, directly supporting process analytical technology (PAT) initiatives and regulatory submissions.

Chemical Synthesis with Silyl Protecting Groups

As a stable, pre-formed TMS-protected amino acid, this compound is a convenient building block for peptide or small molecule synthesis. It provides a known, quantifiable starting point for reactions requiring a protected amino acid, avoiding the need for in situ protection steps that can be inefficient and produce variable yields. This is particularly useful for studying the effects of different silyl protecting groups, where TMS is known to have distinct stability and reactivity profiles compared to bulkier groups like TBDMS [6].

Technical Documentation Hub

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